2,4-Dichloro-5-fluoroaniline

Process Chemistry Organic Synthesis Halogenated Anilines

Procure 2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) for precision synthesis—its unique 2,4-dichloro-5-fluoro substitution delivers an optimized LogP of ~3.25 and low pKa, unmatched by 2,4-dichloroaniline or 2,4,5-trichloroaniline. Achieve 91% synthetic yield for fluorinated pharmaceuticals, agrochemicals, and high-performance dyes. Solid form (mp 62-65°C) ensures safe handling from gram to kilogram scale. Request Certificate of Analysis for purity ≥98%.

Molecular Formula C6H4Cl2FN
Molecular Weight 180
CAS No. 348-64-1
Cat. No. B2953396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluoroaniline
CAS348-64-1
Molecular FormulaC6H4Cl2FN
Molecular Weight180
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)N
InChIInChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
InChIKeyDKMSPQQQAXTFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) for Pharmaceutical and Agrochemical R&D: A Key Halogenated Building Block


2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) is a halogenated aromatic amine with the molecular formula C₆H₄Cl₂FN and a molecular weight of 180.01 g/mol [1]. It is characterized by its unique substitution pattern of two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position on the aniline ring . This specific arrangement of electron-withdrawing halogens confers distinct physicochemical and electronic properties, making it a versatile intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials .

Why 2,4-Dichloro-5-fluoroaniline Cannot Be Replaced by Non-Fluorinated or Differently Halogenated Aniline Analogs


The specific substitution pattern of 2,4-dichloro-5-fluoroaniline dictates its unique reactivity profile, solubility, and biological interactions, rendering it non-interchangeable with other halogenated anilines like 2,4-dichloroaniline or 2,4,5-trichloroaniline. The presence of the fluorine atom at the 5-position, in combination with chlorine atoms, creates a distinct electronic environment that is crucial for achieving desired outcomes in multi-step syntheses . For instance, the strategic placement of fluorine can enhance metabolic stability in drug candidates or alter binding affinities, which cannot be replicated by simply substituting another halogen or changing the substitution pattern . Generic substitution based solely on similar core structures will fail to deliver the required selectivity and performance in downstream applications.

Quantitative Performance Metrics Differentiating 2,4-Dichloro-5-fluoroaniline from Its Closest Analogs


Superior Synthetic Accessibility: High-Yield Production of 2,4-Dichloro-5-fluoroaniline

2,4-Dichloro-5-fluoroaniline can be synthesized with a high yield of 91% from 2,4-dichloro-5-fluoronitrobenzene using a standard reduction protocol with sodium borohydride and nickel chloride in methanol . This high yield offers a significant economic advantage over more complex or lower-yielding syntheses of other polyhalogenated aniline derivatives. For example, while specific yields for closely related compounds like 2,4-dichloro-5-fluoroacetophenone are also high (~88.5%) [1], the direct 91% yield for the aniline itself ensures cost-effective scalability for industrial applications.

Process Chemistry Organic Synthesis Halogenated Anilines

Optimized Lipophilicity for Drug Design and Agrochemistry

The octanol-water partition coefficient (LogP) is a critical parameter for drug absorption and bioavailability. 2,4-Dichloro-5-fluoroaniline has a calculated LogP of approximately 3.25 [1]. This value is strategically different from non-fluorinated analogs like 2,4-dichloroaniline (LogP ~2.78, predicted [2]) and other tri-halogenated anilines such as 2,4,5-trichloroaniline (LogP ~3.4-3.7, predicted). The presence of fluorine increases lipophilicity compared to non-fluorinated dichloroanilines, potentially enhancing membrane permeability, while avoiding the excessively high LogP of trichloroanilines that can lead to poor solubility and promiscuous binding.

Medicinal Chemistry Agrochemical Development Physicochemical Properties

Enhanced Reactivity Profile through Strategic Halogen Placement

The combination of chlorine and fluorine substituents creates a unique electronic environment that enhances the compound's utility in nucleophilic aromatic substitution (SNAr) reactions [1]. The electron-withdrawing nature of the halogens activates the ring towards nucleophilic attack. Specifically, the pKa of the aniline nitrogen is predicted to be 1.00 ± 0.10 [2], which is significantly more acidic than unsubstituted aniline (pKa ~4.6) and 2,4-dichloroaniline (pKa ~1.5-2.0, predicted). This increased acidity implies the aniline nitrogen is less nucleophilic but more readily deprotonated, allowing for selective N-functionalization under milder conditions, a key advantage in complex molecule synthesis.

Synthetic Methodology Nucleophilic Aromatic Substitution Electron-Withdrawing Groups

Defined Physical Form and Handling Characteristics for Industrial-Scale Use

2,4-Dichloro-5-fluoroaniline is a solid with a melting point range of 62-65°C . This is in contrast to several important analogs. For instance, 2,5-dichloroaniline has a lower melting point of 47-50°C [1], while 2,4-dichloroaniline melts at a similar 59-62°C [2]. A consistent and relatively high melting point compared to liquid or low-melting halogenated anilines simplifies storage, handling, and purification on an industrial scale. Its solid form allows for safer, more contained operations and easier isolation of product compared to volatile liquid intermediates.

Process Engineering Material Handling Physical Properties

Procurement-Driven Applications for 2,4-Dichloro-5-fluoroaniline


Scaffold for Fluorine-Containing Pharmaceuticals and Agrochemicals

The distinct physicochemical properties of 2,4-dichloro-5-fluoroaniline, particularly its optimized LogP of ~3.25 and low pKa , make it an ideal building block for synthesizing fluorinated drug candidates and pesticides. The compound is widely recognized as a key intermediate for these applications . Its use is particularly valuable when the target molecule requires enhanced metabolic stability or membrane permeability conferred by the strategic placement of fluorine. Procuring this specific intermediate is essential for medicinal chemistry and agrochemical R&D programs where a fluorine atom is part of the target pharmacophore.

Manufacturing of Advanced Dyes and Functional Materials

2,4-Dichloro-5-fluoroaniline serves as a crucial intermediate for producing specialty dyes and fluorescent materials . The electron-withdrawing halogen substituents fine-tune the electronic absorption and emission properties of the final dye molecules, which is unattainable with non-fluorinated or differently halogenated analogs. Its high synthesis yield of 91% ensures that the cost of materials development remains economically competitive. Procurement of this specific compound enables the reproducible synthesis of high-performance dyes with precise color characteristics and photophysical properties.

Industrial-Scale Organic Synthesis and Process Development

For process chemists and chemical engineers, the favorable physical and chemical properties of 2,4-dichloro-5-fluoroaniline translate directly to operational efficiency. Its solid form and melting point of 62-65°C facilitate safer and more reliable handling compared to low-melting or liquid analogs . Furthermore, its established high-yield synthetic route provides a reliable and cost-effective supply chain, which is critical for scaling up from gram to kilogram quantities in manufacturing. This makes it a preferred choice over less process-friendly halogenated anilines when planning industrial production campaigns.

Chemical Biology Tool for Investigating Structure-Activity Relationships (SAR)

Researchers use 2,4-dichloro-5-fluoroaniline to construct libraries of compounds for SAR studies. Its unique electronic profile, indicated by a significantly lowered pKa and distinct LogP relative to 2,4-dichloroaniline , allows for the systematic probing of how halogen substitution affects biological activity. By incorporating this specific building block, scientists can isolate the contribution of the 5-fluoro substituent to target binding affinity, selectivity, and ADME properties. Procuring this exact analog is non-negotiable for generating precise and reproducible SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.